Subunit-Selective BK Channel Blockade: Penitrem A vs. Itself (α vs. α+β1)
Penitrem A demonstrates a 10-fold higher potency for BK channels composed of only α-subunits compared to those containing the regulatory β1 subunit. This subunit-dependent selectivity is a defining characteristic that can influence experimental design [1].
| Evidence Dimension | BK Channel Blockade Potency |
|---|---|
| Target Compound Data | IC50 = 6.4 nM (α subunit only) |
| Comparator Or Baseline | IC50 = 64.4 nM (α + β1 subunits) |
| Quantified Difference | 10-fold higher potency for α-subunit channels |
| Conditions | Whole-cell patch-clamp on HEK293 cells transfected with hSlo α or α + β1 |
Why This Matters
This data is critical for researchers studying BK channel physiology in tissues with varying β1 expression, as the effective concentration must be adjusted 10-fold to achieve equivalent channel blockade.
- [1] Asano S, et al. Penitrem A as a tool for understanding the role of large conductance Ca2+/voltage-sensitive K+ channels in vascular function. J Pharmacol Exp Ther. 2012 Aug;342(2):453-60. View Source
